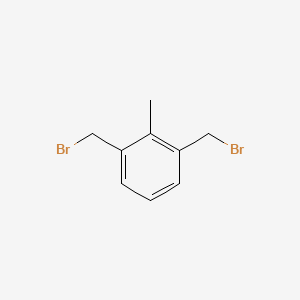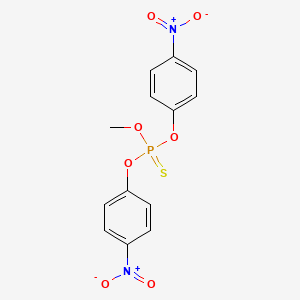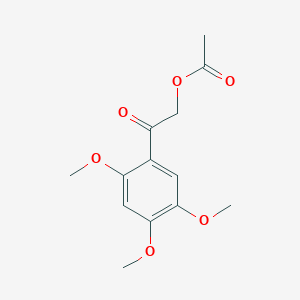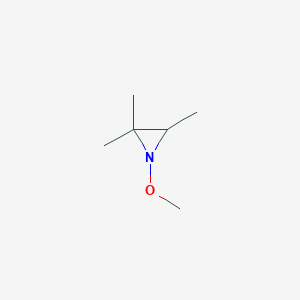
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isopropylamino group, a hydroxypropoxy group, and a benzothiepin ring system, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride typically involves multiple steps. One common method starts with the condensation of a benzothiepin derivative with epichlorohydrin in an alkaline medium to form an epoxypropyl ether intermediate. This intermediate is then reacted with isopropylamine to open the epoxide ring, yielding the desired amino compound. The final product is obtained by converting the amino compound into its hydrochloride salt through the addition of hydrochloric acid in an ethereal solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
科学研究应用
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including as a beta-adrenergic blocking agent for treating cardiovascular diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a beta-adrenergic receptor antagonist, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful for treating conditions like hypertension and arrhythmias .
相似化合物的比较
Similar Compounds
Propranolol: A widely used beta-blocker with a similar mechanism of action.
Atenolol: Another beta-blocker with a different pharmacokinetic profile.
Metoprolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride stands out due to its unique benzothiepin ring system, which may confer distinct pharmacological properties compared to other beta-blockers. Its structural features allow for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles .
属性
CAS 编号 |
37014-77-0 |
|---|---|
分子式 |
C16H26ClNO2S |
分子量 |
331.9 g/mol |
IUPAC 名称 |
1-(propan-2-ylamino)-3-(2,3,4,5-tetrahydro-1-benzothiepin-7-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2S.ClH/c1-12(2)17-10-14(18)11-19-15-6-7-16-13(9-15)5-3-4-8-20-16;/h6-7,9,12,14,17-18H,3-5,8,10-11H2,1-2H3;1H |
InChI 键 |
JQQZPKRRLJACOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)SCCCC2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


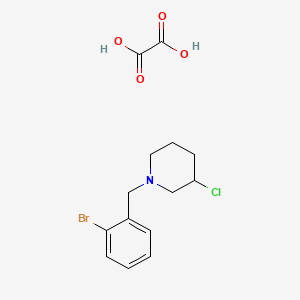
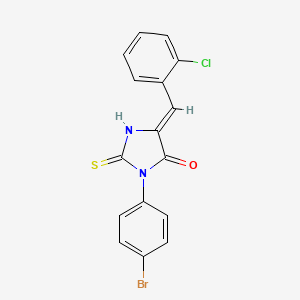
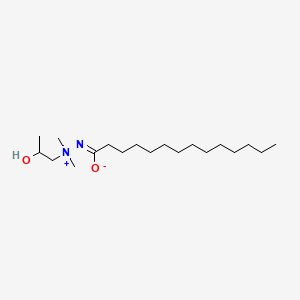
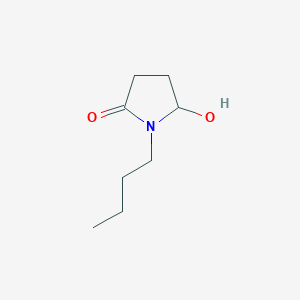
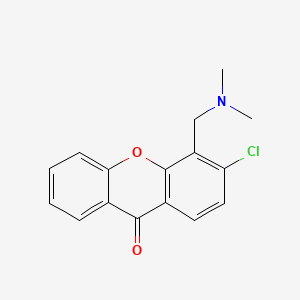
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
